
Ocinaplon
Overview
Description
Ocinaplon (DOV 273,547) is a pyrazolopyrimidine derivative and a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. It was developed as an "anxioselective" agent, designed to alleviate anxiety without the sedative, myorelaxant, or cognitive side effects typical of benzodiazepines (BZDs) like diazepam . This compound binds to the BZD site on GABAA receptors but exhibits distinct subunit selectivity, favoring α1-, α2-, and α3-containing subtypes over α5, which is implicated in adverse effects .
In clinical trials, this compound demonstrated rapid anxiolytic efficacy, with significant reductions in Hamilton Anxiety Scale (HAM-A) scores observed within one week of treatment. A 28-day, double-blind study reported a mean HAM-A reduction of 14.2 points (vs. 6.3 for placebo), with an effect size of 0.68, surpassing benchmarks for medium-to-large clinical significance .
Preparation Methods
The synthesis of ocinaplon involves the condensation of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal to form an enamide intermediate. This intermediate is then condensed with (3-amino-1H-pyrazol-4-yl)(2-pyridinyl)methanone to afford this compound
Chemical Reactions Analysis
Ocinaplon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common and not well-studied.
Substitution: this compound can undergo substitution reactions, particularly involving the pyridine and pyrazole rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Selectivity and Efficacy
The efficacy of ocinaplon has been assessed through various studies:
- Potency : this compound is approximately 5-10 times less potent than diazepam in disrupting performance in motor activity tests but still provides significant anxiolytic effects in behavioral models.
- Biotransformation : Upon administration, this compound is rapidly metabolized into DOV 315,090, which retains similar pharmacological properties but lacks enhanced selectivity compared to this compound .
Generalized Anxiety Disorder
This compound has been extensively studied for its potential in treating generalized anxiety disorder (GAD). Key findings from clinical trials include:
- Efficacy : In a double-blind placebo-controlled trial involving patients with GAD, this compound demonstrated statistically significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo. Patients receiving this compound showed an average improvement of 14.2 points on the HAM-A scale after treatment .
- Safety Profile : The incidence of benzodiazepine-like side effects (e.g., sedation, dizziness) was not significantly different from placebo, indicating a favorable safety profile for this compound compared to traditional anxiolytics .
Preclinical Studies
Preclinical studies have highlighted the anxioselective profile of this compound:
- In rodent models, this compound produced significant anxiolytic effects without the typical side effects associated with benzodiazepines. For instance, it showed robust performance in conflict procedures and antagonized convulsions induced by pentylenetetrazole at doses lower than those causing motor depression or ataxia .
Clinical Trials
Several clinical trials have confirmed the efficacy and safety of this compound:
- Proof-of-Concept Trial : A multicenter trial evaluated the effects of this compound on patients meeting DSM-IV criteria for GAD. Results indicated that this compound was more effective than placebo in reducing anxiety scores without significant adverse events .
- Long-term Efficacy : In longer trials, this compound maintained its efficacy over extended periods while continuing to show a safety profile devoid of common benzodiazepine-related side effects .
Summary Table of Key Findings
Study Type | Key Findings |
---|---|
Preclinical Studies | Significant anxiolytic effects without sedation at lower doses |
Clinical Trials | Statistically significant reduction in HAM-A scores |
Safety Profile | No significant benzodiazepine-like side effects observed |
Mechanism of Action
Ocinaplon exerts its anxiolytic effects by modulating GABA A receptors. It is more subtype-selective than most benzodiazepines, which means it selectively targets specific subtypes of GABA A receptors . This selective modulation enhances the inhibitory effects of GABA, leading to reduced anxiety without significant sedation or amnesia .
Comparison with Similar Compounds
Benzodiazepines (e.g., Diazepam)
Table 1 : Binding Affinities (Ki, nM) at GABAA Subtypes
Compound | α1β2γ2S | α2β2γ2S | α3β2γ2S | α5β2γ2S |
---|---|---|---|---|
This compound | 1,200 | 3,500 | 1,800 | 2,300 |
Diazepam | 20 | 25 | 30 | 40 |
This compound’s anxioselectivity stems from its partial agonism and subunit-specific modulation, avoiding α5-mediated side effects . Preclinical models showed muscle relaxation and sedation only at doses 25-fold higher than anxiolytic thresholds, unlike diazepam .
Other Pyrazolopyrimidines (Zaleplon, Indiplon)
While structurally related, zaleplon and indiplon target sleep induction via α1 selectivity, whereas this compound’s broader α2/α3 modulation underpins anxiolysis without sedation .
SSRIs/SNRIs (Paroxetine, Escitalopram)
Pregabalin
Parameter | This compound | Pregabalin |
---|---|---|
Mechanism | GABAA modulation | Calcium channel α2δ subunit |
HAM-A Δ | 6.0 vs. placebo | 3.4 vs. placebo |
Side Effects | Limited sedation | Dizziness, weight gain |
Pregabalin’s broader neuropathic pain utility contrasts with this compound’s specificity for GAD .
Biological Activity
Ocinaplon is a novel compound primarily studied for its anxiolytic properties, acting as a selective modulator of GABA receptors. Its unique pharmacological profile distinguishes it from traditional benzodiazepines, making it a subject of interest in anxiety disorder treatments. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and the implications of its biotransformation products.
This compound functions primarily through modulation of GABA receptors, which are critical in the regulation of neuronal excitability across the central nervous system. The compound exhibits a partial positive modulation at various GABA receptor subtypes, particularly those containing the α1, α2, and α3 subunits. Unlike classic benzodiazepines such as diazepam, which can cause sedation and muscle relaxation, this compound is designed to minimize these side effects while providing anxiolytic effects.
GABA Receptor Selectivity
The selectivity and efficacy of this compound at different GABA receptor subtypes were assessed through various studies:
- Potency and Efficacy : this compound demonstrated varying potencies across receptor isoforms. For instance, it was found to be approximately 5-10 times less potent than diazepam in disrupting performance in motor activity tests while still providing significant anxiolytic effects in behavioral models .
- Biotransformation : Upon administration, this compound is rapidly metabolized into DOV 315,090, which retains similar pharmacological properties. DOV 315,090 acts as a positive modulator at GABA receptors but does not exhibit enhanced selectivity compared to this compound .
Clinical Studies
This compound has undergone several clinical trials to evaluate its efficacy in treating generalized anxiety disorder (GAD). A notable multicenter study reported significant reductions in anxiety scores among patients treated with this compound compared to placebo:
- Study Design : A double-blind, placebo-controlled trial involved patients receiving a daily dose of 180-240 mg of this compound over two weeks.
- Results : The treatment group exhibited a mean improvement of 14.2 points on the Hamilton Anxiety Rating Scale (HAM-A), indicating substantial anxiolytic effects without the typical side effects associated with benzodiazepines .
Comparative Efficacy
Table 1 summarizes the comparative efficacy and side effect profiles of this compound versus traditional benzodiazepines:
Compound | Efficacy (HAM-A Reduction) | Sedation Incidence | Potency (GABA Modulation) |
---|---|---|---|
This compound | 14.2 points | Low | Moderate |
Diazepam | Higher | High | High |
Case Studies and Findings
Several case studies have highlighted both the potential and limitations of this compound:
- Case Study on Efficacy : In clinical settings, patients reported reduced anxiety symptoms without significant sedation or impairment in cognitive function compared to those treated with diazepam .
- Safety Profile : Despite its anxiolytic effects, concerns regarding reversible elevations in liver enzymes were noted during Phase III trials, which halted further development .
Q & A
Basic Research Questions
Q. What are the primary efficacy endpoints used in clinical trials evaluating Ocinaplon for generalized anxiety disorder (GAD)?
- Methodological Answer : The Hamilton Anxiety Scale (HAM-A) total score is the primary efficacy endpoint, validated through hierarchical linear modeling (HLM) and analysis of covariance (ANCOVA). Baseline-adjusted ANCOVA with last observation carried forward (LOCF) is employed to account for missing data. Secondary measures include the Self-Rating Scale (SRS), Patient’s Global Evaluation, and Clinical Global Impression (CGI) scores to capture multidimensional symptom reduction .
Q. How do preclinical models inform the anxiolytic profile of this compound, and what are their translational limitations?
- Methodological Answer : Preclinical studies use conflict procedures (e.g., punished responding in rodents) and pentylenetetrazole (PTZ)-induced convulsion tests to predict anxiolytic efficacy. This compound’s dose-dependent efficacy in these models correlates with its GABAA receptor modulation. However, translational limitations arise from interspecies differences in receptor subunit composition and the absence of human psychometric measures (e.g., subjective anxiety reports) in animal models .
Q. What statistical methods are recommended to analyze longitudinal anxiety symptom data in this compound trials?
- Methodological Answer : HLM is preferred for longitudinal data due to its ability to model individual trajectories and time-by-treatment interactions. ANCOVA with baseline severity as a covariate is used for endpoint analyses. Sensitivity analyses (e.g., mixed-effects models) should validate robustness against missing data assumptions .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between preclinical anxioselectivity and clinical safety profiles of this compound?
- Methodological Answer : Preclinical studies report minimal motor side effects at anxiolytic doses, but clinical trials identified isolated cases of hepatotoxicity. To address this, researchers should:
- Conduct post hoc subgroup analyses to identify risk factors (e.g., preexisting liver conditions, concomitant medications).
- Use pharmacovigilance tools like disproportionality analysis (e.g., reporting odds ratios) in pooled safety datasets.
- Validate preclinical hepatotoxicity models with human-derived hepatocytes or organoids .
Q. What methodological strategies resolve discrepancies in treatment effect sizes between self-rated and clinician-rated anxiety scales in this compound studies?
- Methodological Answer : Discrepancies arise from rater bias and patient-clinician perception gaps. To harmonize findings:
- Apply Bland-Altman plots to assess agreement between scales.
- Use structural equation modeling (SEM) to identify latent variables explaining shared variance.
- Incorporate ecological momentary assessment (EMA) for real-time symptom tracking .
Q. How should researchers design experiments to investigate this compound’s partial agonism at GABAA receptors and its impact on receptor subtype specificity?
- Methodological Answer :
- Use recombinant GABAA receptors (e.g., α2/α3-subunit-containing isoforms) in electrophysiological assays (e.g., patch-clamp) to quantify partial agonism.
- Compare this compound’s binding kinetics (e.g., association/dissociation rates) with full agonists like diazepam using radioligand displacement assays.
- Employ knock-in mouse models with selective GABAA subunit mutations to isolate behavioral effects .
Q. Data Contradiction and Replication
Q. What steps mitigate the risk of false-positive efficacy signals in this compound trials, given small sample sizes and high placebo response rates?
- Methodological Answer :
- Implement adaptive trial designs (e.g., sample size re-estimation) to maintain power.
- Stratify randomization by baseline HAM-A severity and prior treatment history.
- Use Bayesian hierarchical models to borrow strength from historical placebo data .
Q. How can conflicting findings on this compound’s hepatotoxicity be systematically evaluated?
- Methodological Answer :
- Perform causality assessment using the Naranjo Scale or RUCAM criteria for drug-induced liver injury.
- Analyze liver enzyme trends (ALT, AST) with time-series models to distinguish drug effects from background variability.
- Replicate findings in independent cohorts with standardized liver monitoring protocols .
Q. Research Design and Reporting
Q. What are the best practices for reporting adverse events (AEs) in this compound trials to ensure transparency?
- Methodological Answer :
- Adhere to CONSORT guidelines for AE reporting, including severity, causality, and timing.
- Provide raw incidence rates and exposure-adjusted person-time rates.
- Disclose concomitant medications/herbal supplements (e.g., kava kava) that may confound safety signals .
Q. How should researchers structure a grant proposal to investigate this compound’s long-term efficacy and tolerability?
- Methodological Answer :
- Justify sample size using effect sizes from prior Phase II trials (e.g., HAM-A Δ = 6.0, SD = 10.5).
- Include a data safety monitoring board (DSMB) for interim safety analyses.
- Pre-specify secondary outcomes (e.g., remission rates, quality of life) to capture holistic benefits .
Properties
IUPAC Name |
pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFBUOFGHPMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242362 | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96604-21-6 | |
Record name | Ocinaplon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96604-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocinaplon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096604216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocinaplon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06529 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCINAPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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